molecular formula C16H24N2O B5786100 N-(4-phenylcyclohexyl)-4-morpholinamine

N-(4-phenylcyclohexyl)-4-morpholinamine

Cat. No.: B5786100
M. Wt: 260.37 g/mol
InChI Key: ICLHZZGZTNGMAV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-phenylcyclohexyl)morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-18-10-12-19-13-11-18/h1-5,15-17H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHZZGZTNGMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Benzyl-3-(2,6-di(propan-2-yl)phenyl)-1-(4-phenylcyclohexyl)urea
  • CAS No.: 145410-26-0
  • Molecular Formula : C₃₂H₄₀N₂O
  • Molecular Weight : 468.67 g/mol
  • Key Features : Urea core substituted with benzyl, 4-phenylcyclohexyl, and diisopropylphenyl groups.

Structural Highlights :

  • The urea moiety (-NH-C(=O)-NH-) enables hydrogen bonding, critical for intermolecular interactions.
  • The 4-phenylcyclohexyl group introduces steric bulk and conformational rigidity, while the morpholine ring (in related analogues) contributes polarity .

Structural Comparison with Analogues

Table 1: Structural Features of N-(4-Phenylcyclohexyl)-4-morpholinamine and Analogues

Compound Name Core Structure Key Substituents Hydrogen Bonding Features Reference
This compound Urea Benzyl, 4-phenylcyclohexyl, diisopropylphenyl Urea NH groups, C–H⋯π interactions
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Fluorophenyl, methoxyphenyl, methyl Intramolecular N–H⋯N bonds
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Benzylamine Morpholinoethoxy, methyl Ether linkage, no urea H-bonding
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine Purine Morpholino, fluorophenyl Purine N–H, morpholine O/N
4-[[(4-Fluorophenyl)imino]methyl]-phenol Schiff base Fluorophenyl, phenol Imine (C=N) and phenolic –OH

Key Observations :

  • Urea vs. Heterocyclic Cores : The urea core in the target compound contrasts with pyrimidine () and purine () rings in analogues, affecting hydrogen-bonding capacity and biological target specificity.
  • Substituent Effects : Fluorine and methoxy groups in analogues enhance electronic effects (e.g., electron withdrawal) compared to the steric bulk of diisopropylphenyl in the target compound.
  • Morpholine Derivatives : While the target compound lacks a direct morpholine ring, analogues like and incorporate morpholine for polarity and solubility modulation.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP Boiling Point (°C) Water Solubility Reference
This compound 468.67 8.71 626 Low
N-(2-Fluorophenyl)-pyrimidin-4-amine derivative ~350 (estimated) ~3.5 N/A Moderate
N-Methyl-N-[4-(morpholinoethoxy)benzyl]amine 280.38 2.12 N/A High
N-(4-Fluorophenyl)-6-morpholinopurine 314.32 2.8 N/A Moderate

Key Observations :

  • The target compound’s high LogP (8.71) indicates significant lipophilicity, likely due to bulky aromatic substituents. This contrasts with morpholine-containing analogues (e.g., , LogP 2.12), which are more hydrophilic.
  • High boiling point (626°C) reflects thermal stability, advantageous in synthetic processes.

Q & A

Q. What are the common synthetic routes for N-(4-phenylcyclohexyl)-4-morpholinamine, and what intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of an intermediate amine by reacting 2-phenylmorpholine with a butyl halide (e.g., N-(4-(2-phenylmorpholino)butyl)amine) under reflux conditions.
  • Step 2 : Coupling with cyclohexanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) to yield the final product.
    Optimization focuses on solvent selection (e.g., dichloromethane or THF) and temperature control to minimize side reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen (¹H) and carbon (¹³C) environments, particularly the morpholine ring and cyclohexyl substituents.
  • Mass Spectrometry (MS) : For molecular weight verification (C21H32N2O2, MW: 344.49 g/mol).
  • X-ray Crystallography : To resolve stereochemistry and confirm chair conformations of the morpholine/cyclohexyl moieties .

Q. What purification techniques are most effective for isolating high-purity this compound?

  • Column Chromatography : Using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to separate unreacted intermediates.
  • Recrystallization : Solvents like ethanol or acetonitrile improve crystallinity and purity (>95%).
  • Continuous Flow Reactors : For scalable production with reduced impurity formation .

Q. What are the solubility challenges of this compound, and how can they be addressed in experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic cyclohexyl and phenyl groups. Strategies include:

  • Co-solvent Systems : Use DMSO or PEG-400 for in vitro assays.
  • Lipid-based Formulations : For in vivo studies to enhance bioavailability.
  • Derivatization : Introducing polar substituents (e.g., hydroxyl groups) to improve solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing byproducts?

Key parameters include:

  • Catalyst Screening : Transition metals (e.g., palladium) for coupling steps.
  • Temperature Control : Lower temperatures (<60°C) to prevent decomposition of sensitive intermediates.
  • Solvent-Free Reactions : Microwave-assisted synthesis to accelerate reaction kinetics and reduce solvent waste .

Q. How can contradictions in purity data (e.g., HPLC vs. NMR) be resolved?

Use orthogonal analytical methods:

  • HPLC-MS : Detects low-level impurities (e.g., unreacted starting materials).
  • Quantitative NMR (qNMR) : Validates purity by integrating proton signals against a reference standard.
  • Thermogravimetric Analysis (TGA) : Identifies residual solvents or degradation products .

Q. What experimental approaches are used to evaluate receptor-binding interactions of this compound?

  • Radioligand Binding Assays : For affinity studies at sigma-1 or dopamine receptors.
  • Molecular Dynamics Simulations : To model interactions with receptor binding pockets.
  • In Vitro Functional Assays : Measure cAMP modulation or calcium flux in transfected cell lines .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Systematic Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups) or morpholine nitrogen (e.g., alkylation).
  • Biological Screening : Test derivatives against target enzymes (e.g., kinases) or pathogens.
  • Computational QSAR Models : Predict activity trends based on electronic or steric properties .

Q. What is the impact of polymorphism on the physicochemical properties of this compound?

Polymorphs may differ in:

  • Melting Points : Affected by crystal packing (e.g., hydrogen-bonding networks).
  • Dissolution Rates : Critical for bioavailability in drug formulations.
  • Stability : Hygroscopic forms may degrade faster under humidity. X-ray powder diffraction (XRPD) is used to characterize polymorphic forms .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Nanoformulations : Liposomes or polymeric nanoparticles to enhance delivery.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved absorption.
  • Salt Formation : Hydrochloride or phosphate salts to increase aqueous solubility .

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